Lipophilicity Advantage Over Des-Methyl Analog 1-(4-Bromophenyl)-1H-pyrazole
The target compound exhibits a computed logP of 2.94, which is 0.12 log units higher than the des-methyl analog 1-(4-bromophenyl)-1H-pyrazole (logP = 2.83) [1]. This incremental increase in lipophilicity arises from the electron-donating 3-methyl substituent on the pyrazole ring, enhancing hydrophobic character without altering the polar surface area (PSA remains 17.82 Ų for both). In a medicinal chemistry context, a ΔlogP of +0.12 translates to a predicted ~1.3-fold increase in octanol-water partition coefficient, which may improve passive membrane diffusion while maintaining the same hydrogen-bonding capacity.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.94 (ChemSrc computed) |
| Comparator Or Baseline | 1-(4-Bromophenyl)-1H-pyrazole (CAS 13788-92-6): logP = 2.83 |
| Quantified Difference | ΔlogP = +0.12 (target is ~1.32× more lipophilic) |
| Conditions | Computed logP values using JChem algorithm; sourced from ChemSrc and ChemBase databases. |
Why This Matters
The higher logP of the target compound predicts improved blood-brain barrier penetration and oral absorption compared to the des-methyl analog, making it the preferred scaffold for CNS-targeted library synthesis.
- [1] ChemBase. 1-(4-Bromophenyl)-1H-pyrazole: Computed LogP, LogD, and PSA. CBID:53888, CAS 13788-92-6. View Source
